molecular formula C13H10 B146254 Fluorene-d10 CAS No. 81103-79-9

Fluorene-d10

Cat. No. B146254
CAS RN: 81103-79-9
M. Wt: 176.28 g/mol
InChI Key: NIHNNTQXNPWCJQ-QNNBDYQESA-N
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Description

Fluorene-d10 is a deuterated version of fluorene, a polycyclic aromatic hydrocarbon consisting of a central five-membered ring flanked by two benzene rings. The deuterium atoms replace the hydrogen atoms, which can be useful in various scientific applications, such as nuclear magnetic resonance (NMR) spectroscopy, due to the different magnetic properties of deuterium.

Synthesis Analysis

The synthesis of fluorene derivatives often involves palladium-catalyzed reactions. For instance, a method for synthesizing fluorene starting from 2-iodobiphenyls and CH2Br2 through palladium-catalyzed dual C-C bond formation has been developed, which proceeds via dibenzopalladacyclopentadiene intermediates obtained from 2-iodobiphenyls through palladium-catalyzed C-H activation . Additionally, novel fluorene monomers have been synthesized by cross-coupling reactions of boronic acids with dibromo compounds, leading to high molecular weight polymers .

Molecular Structure Analysis

The molecular structure of fluorene is characterized by a planar carbon skeleton, as confirmed by crystallographic studies. The molecule possesses a plane of symmetry, and the carbon skeleton's planarity is within experimental error . This planarity is crucial for the electronic properties of fluorene derivatives, which are often used in organic electronics .

Chemical Reactions Analysis

Fluorene and its derivatives participate in various chemical reactions that are significant in the field of organic electronics. For example, fluorene derivatives with donor-acceptor-donor (D-A-D) structures have been synthesized, and their chemical-optical properties have been characterized, showing that solvent polarity strongly affects their intramolecular charge transfer character . Moreover, fluorene derivatives have been used to synthesize polymers with electroluminescent properties, where the energy transfer within the polymer is highly efficient .

Physical and Chemical Properties Analysis

Fluorene derivatives exhibit a range of physical and chemical properties that make them attractive for applications in organic electronics. They show high thermal stability, with some polymers remaining stable up to 490°C . Their electronic properties, such as high electron affinities and broad absorption reaching into the near-IR region, make them suitable for use in organic electronic devices . The third-order non-linear optical properties of fluorene monomers and polymers have also been characterized, indicating their potential in non-linear optics applications .

Scientific Research Applications

Organometallic Derivatives

Fluorene-d10 has been incorporated into binuclear gold(I) and mercury(II) derivatives. These compounds, featuring fluorenyl-based linking units, were fully characterized and analyzed, showcasing their potential in organometallic chemistry and materials science (Wong et al., 2001).

Vibrational and Electronic Spectroscopy

Studies on the fluorene cations, including Fluorene-d10, have provided insights into their vibrational and electronic structures. This research is crucial for understanding the fundamental properties of these molecules in various applications, including spectroscopy and materials science (Szczepanski et al., 2002).

Fluorogenic Sensing and Environmental Monitoring

Fluorene-d10 has been applied in fluorogenic sensing of fluorene itself, utilizing quantum dots. This research is significant for environmental monitoring and understanding the interactions of pollutants (Kumar et al., 2017).

Solar Cell Applications

Research has also focused on using fluorene-based materials in solar cells. These studies aim to enhance the efficiency and stability of solar cells, which is crucial for advancing renewable energy technologies (Daškevičiū Tė et al., 2018).

Electron Emission Studies

Fluorene-d10 has been used in studying electron emission, which is fundamental in understanding material properties in fields like electronics and material science (Bagdia et al., 2020).

Organic Photovoltaics

The modification of fluorene-containing donor-polymers for use in organic photovoltaic devices has been explored. This research is pivotal for improving the performance of organic solar cells (Kuhlmann et al., 2010).

Mechanism of Action

Target of Action

Fluorene-d10, a deuterium-labeled version of Fluorene , is a polycyclic aromatic hydrocarbon (PAH) and serves as a precursor to other fluorene compounds It’s known that pahs, including fluorene, interact with various enzymes and proteins involved in metabolic pathways .

Mode of Action

It’s known that deuterium-labeled compounds are often used as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Pathways

Fluorene, the non-deuterated form of Fluorene-d10, is known to be metabolized through several biochemical pathways. Two major catabolic pathways of fluorene degradation have been established in fluorene-degrading mycobacterial strains . One pathway initiates at 1,2-dioxygenation of fluorene, forming fluorene-1,2-diol, which is further transformed to 3-chromanone via 2-hydroxy-4-(2-oxo-indan-1-ylidene)-2-butenoic acid .

Pharmacokinetics

It’s known that the incorporation of stable heavy isotopes like deuterium into drug molecules can potentially affect their pharmacokinetic and metabolic profiles .

Result of Action

The use of deuterium-labeled compounds like fluorene-d10 can provide valuable insights into the metabolic pathways and pharmacokinetics of the parent compound, in this case, fluorene .

Action Environment

It’s known that environmental factors can significantly affect the biodegradation and bioavailability of pahs .

Safety and Hazards

Fluorene-d10 is very toxic to aquatic life with long-lasting effects . It may cause long-lasting harmful effects to aquatic life . It is advised to avoid release to the environment and to dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at the time of disposal .

Future Directions

Fluorene-d10 is used in research for organic synthesis and materials science . It is also used as a precursor to fluorene-based dyes . As regulations and technology continue to evolve, the use of Fluorene-d10 in environmental testing is expected to increase .

properties

IUPAC Name

1,2,3,4,5,6,7,8,9,9-decadeuteriofluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1-8H,9H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHNNTQXNPWCJQ-QNNBDYQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C3=C(C(=C(C(=C3C2([2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052730
Record name Fluorene-d10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluorene-d10

CAS RN

81103-79-9
Record name 9H-Fluorene-1,2,3,4,5,6,7,8,9,9-d10
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081103799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluorene-d10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluorene-D10
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is Fluorene-d10 used as an internal standard for analyzing PAHs?

A: Fluorene-d10 shares structural similarities with many PAHs, exhibiting comparable volatility and chromatographic behavior. Its use as an internal standard helps correct for variations during sample preparation and analysis. By comparing the signal of the target PAH to the known amount of Fluorene-d10 added, researchers can achieve more accurate and reliable quantification [, ].

Q2: How does the use of deuterated compounds like Fluorene-d10 improve analytical accuracy?

A: Deuterated compounds like Fluorene-d10 have nearly identical chemical properties to their non-deuterated counterparts but differ in mass due to the presence of deuterium (2H) instead of hydrogen (1H). This mass difference allows for clear differentiation by mass spectrometry. By adding a known amount of Fluorene-d10 to samples before extraction and analysis, researchers can account for any analyte loss during these steps and obtain more precise measurements [, ].

Q3: What spectroscopic data is relevant for Fluorene-d10 in the context of GC-MS analysis?

A: While the provided research articles do not detail specific spectroscopic data for Fluorene-d10, its mass spectrum is crucial for its use as an internal standard. The mass difference between Fluorene-d10 and potential interfering compounds allows for unambiguous identification and quantification by the mass spectrometer [, ].

Q4: What are the advantages of using Fluorene-d10 in solid-phase extraction methods for analyzing water samples?

A: In solid-phase extraction, Fluorene-d10 can be added to water samples before extraction. As the target analytes (for example, adipates) are retained and eluted from the extraction cartridge, Fluorene-d10 behaves similarly. By monitoring its recovery, researchers can assess the extraction efficiency and correct for any losses, thus enhancing the accuracy of adipate quantification in water samples [].

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